molecular formula C9H16O2 B1268168 Methyl cycloheptanecarboxylate CAS No. 60433-00-3

Methyl cycloheptanecarboxylate

Cat. No.: B1268168
CAS No.: 60433-00-3
M. Wt: 156.22 g/mol
InChI Key: OEPSYCOSYPDSFV-UHFFFAOYSA-N
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Description

Methyl cycloheptanecarboxylate is an organic compound with the molecular formula C9H16O2. It is a methyl ester derived from cycloheptanecarboxylic acid. This compound is known for its applications in various chemical synthesis processes and is used as an intermediate in the production of other chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cycloheptanecarboxylate can be synthesized through the esterification of cycloheptanecarboxylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
Methyl cycloheptanecarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of hydroxycoumarins through Pechmann condensation reactions with polyphenols. This reaction allows for the formation of biologically active compounds that have potential therapeutic applications.

2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:

  • Oxidation: Leading to carboxylic acids or ketones.
  • Reduction: Producing alcohols.
  • Substitution: Where the ester group can be replaced by nucleophiles under basic conditions.
Reaction TypeReagentsProducts
OxidationKMnO4, CrO3Carboxylic acids or ketones
ReductionLiAlH4, NaBH4Alcohols
SubstitutionAmines, AlkoxidesSubstituted esters or amides

Biological Applications

1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicate its effectiveness with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

2. Anti-inflammatory Properties
Research suggests that this compound may inhibit the production of pro-inflammatory cytokines, indicating potential benefits in treating inflammatory diseases.

3. Cytotoxic Effects
In studies involving human cancer cell lines, this compound has shown cytotoxic effects by inducing apoptosis through activation of caspase pathways. This property makes it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Activity

  • Objective: Evaluate antibacterial efficacy against Staphylococcus aureus.
  • Methods: Disk diffusion method.
  • Results: The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antibacterial properties.

Case Study 2: Cytotoxicity Evaluation

  • Objective: Assess cytotoxic effects on human leukemia cells.
  • Methods: MTT assay.
  • Results: A significant reduction in cell viability was observed at concentrations above 50 µM, suggesting potential therapeutic use in hematological malignancies.

Industrial Applications

In industrial settings, this compound is used as a building block for the synthesis of specialty chemicals and materials. Its versatility allows for applications in producing polymers, resins, and other advanced materials.

Summary of Research Findings

Application AreaKey Findings
Organic SynthesisUsed as an intermediate for hydroxycoumarin synthesis
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of methyl cycloheptanecarboxylate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound interacts with water molecules and an acid or base catalyst to form the corresponding carboxylic acid and methanol. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent breakdown of the ester bond .

Comparison with Similar Compounds

  • Methyl cyclohexanecarboxylate
  • Methyl cyclopentanecarboxylate
  • Methyl benzoate

Comparison: Methyl cycloheptanecarboxylate is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its six-membered (methyl cyclohexan

Biological Activity

Methyl cycloheptanecarboxylate is a cyclic ester that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological activity, and research findings, supported by relevant data tables and case studies.

This compound can be synthesized through various methods, including oxidation reactions that utilize catalysts to enhance yield and selectivity. A notable study utilized a manganese catalyst for the selective oxidation of C(sp³)–H bonds in cycloalkyl substrates, with this compound serving as a model substrate. The reaction conditions were optimized to achieve high selectivity for the formation of ketonization products, indicating the compound's reactivity and potential utility in chemical synthesis .

Enzyme Interactions

Research indicates that this compound and its derivatives may play significant roles in enzyme-catalyzed reactions. These compounds can act as intermediates in the synthesis of biologically active molecules, which are essential for drug development. The structural characteristics of this compound allow it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Case Studies on Biological Activity

  • Oxidation Reactions : In a study focusing on C(sp³)–H bond oxidation, this compound was oxidized using hydrogen peroxide in the presence of a manganese catalyst. The reaction demonstrated a high selectivity for oxidation at specific methylenic sites, showcasing the compound's potential for further functionalization into more complex biologically active structures .
  • Pharmacological Profiles : A computational study assessed the biological activity profiles of organic compounds, including this compound. The findings highlighted its potential interactions with multiple pharmacological targets, emphasizing the importance of considering both the parent compound and its metabolites when evaluating biological activity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Method Key Findings Reference
Oxidation ReactionMn-catalyzed oxidationHigh selectivity for C-4 methylenic site; yields of 79-82%
Biological Activity EstimationComputational analysisIdentified multiple pharmacological targets; importance of metabolites

Properties

IUPAC Name

methyl cycloheptanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-9(10)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPSYCOSYPDSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337581
Record name Methyl cycloheptanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60433-00-3
Record name Methyl cycloheptanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 25.0 g cycloheptanecarboxylic acid in methanol (300 mL) was added concentrated H2SO4 (0.5 g) and the mixture was stirred at reflux overnight. The reaction mixture was concentrated under vacuum and the residue was diluted with ethyl ether (500 mL). The mixture was washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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